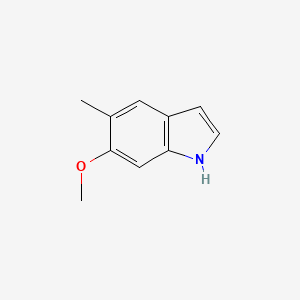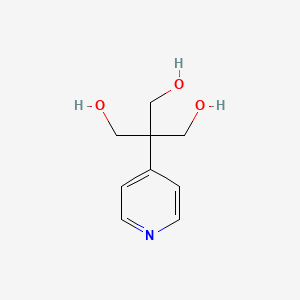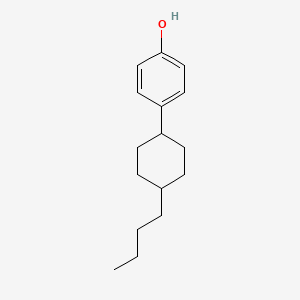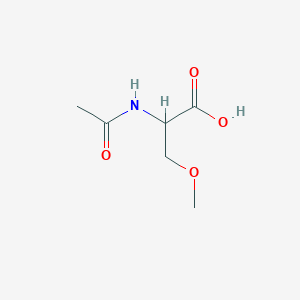
2-アセトアミド-3-メトキシプロパン酸
概要
説明
2-Acetamido-3-methoxypropanoic acid is an organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol It is a derivative of propanoic acid, featuring an acetamido group and a methoxy group attached to the carbon chain
科学的研究の応用
2-Acetamido-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the esterification of D-serine, followed by acetylation and methylation steps . The process typically involves the following steps:
Esterification: D-serine is esterified to form D-serine methyl ester.
Acetylation: The ester is then treated with acetic anhydride in the presence of a solvent such as dichloromethane to yield 2-acetamido-3-hydroxypropanoic acid.
Methylation: The hydroxy group is methylated using methyl iodide in the presence of silver oxide and acetonitrile to produce 2-acetamido-3-methoxypropanoic acid.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Acetamido-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-acetamido-3-methoxypropanoic acid depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of enzymes, influencing various metabolic processes. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
類似化合物との比較
Similar Compounds
Lacosamide: An anticonvulsant drug with a similar structure, used in the treatment of epilepsy.
2-Acetamido-3-hydroxypropanoic acid: A precursor in the synthesis of 2-acetamido-3-methoxypropanoic acid.
Uniqueness
2-Acetamido-3-methoxypropanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596465 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98632-99-6 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
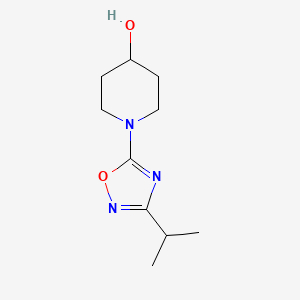
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
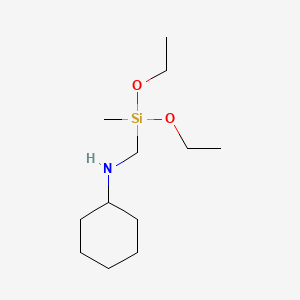
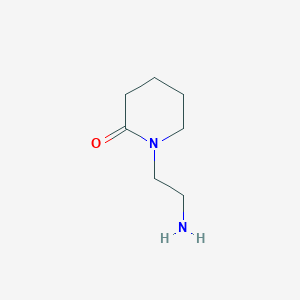
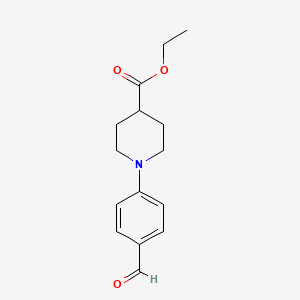
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

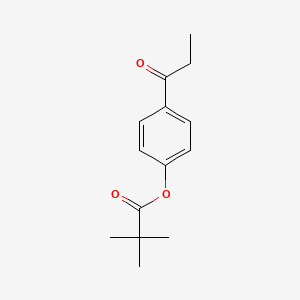
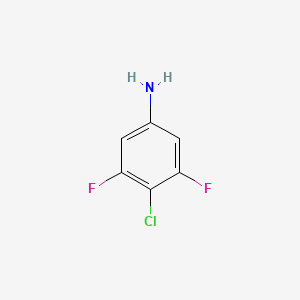
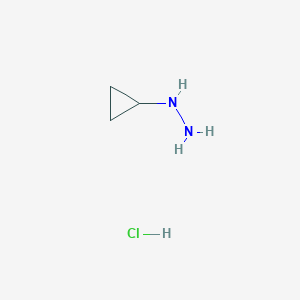
![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)
